Antirrhinoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

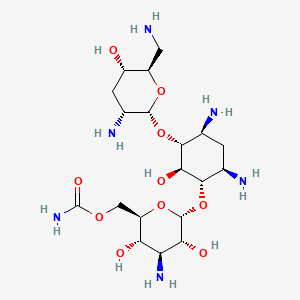

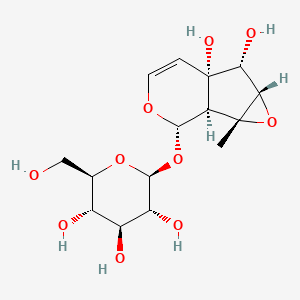

Antirrhinoside is a glycoside.

Applications De Recherche Scientifique

Phloem Transport in Plants

Antirrhinoside, a type of iridoid glycoside, plays a significant role in the protection of plants against various threats such as insect herbivores, fungi, and bacteria. Research by Gowan, Lewis, & Turgeon (1995) demonstrated that antirrhinoside is rapidly labeled in the leaves of Asarina scandens when exposed to carbon dioxide and is translocated along with sucrose in the phloem of plants.

Distribution in Different Plant Organs

A study by Beninger et al. (2007) found that antirrhinoside is present in all organs of the plant Antirrhinum majus, including roots. The concentration of antirrhinoside varies in different parts of the plant, with higher concentrations observed in stems, buds, and flowers, and declining levels as leaves age.

Role in Plant Biology and Development

Research by Reski & Cove (2004) highlighted the significance of Antirrhinum (Snapdragon) as a model for genetic, evolutionary, and ecological studies. The presence of antirrhinoside in various species within the Antirrhinum genus offers a window into understanding the molecular variation, phenotypic traits, and the adaptive importance of such compounds in plants.

Effects on Herbivores

The study by Beninger et al. (2008) explored the impact of antirrhinoside on generalist insect herbivores. It was observed that antirrhinoside might act as a defense against some herbivores while possibly enhancing the growth of others at low concentrations.

Biosynthesis

Research into the biosynthesis of antirrhinoside has provided insights into its formation in plants. Studies by Damtoft, Jensen, & Schacht (1995) and Breinholt et al. (1992) have detailed the specific steps and intermediates in the production of antirrhinoside in Antirrhinum majus.

Comparative Analysis in Different Species

The work of Beninger et al. (2009) compared antirrhinoside distribution in different plant species, linking its concentration to the reproductive strategies and defense mechanisms against herbivores.

Chemotaxonomy and Pharmacology

Sokornova and Matveeva (2021) emphasized the importance of antirrhinoside in chemotaxonomy and pharmacology. Their research underlines its role as a marker in the Plantaginaceae family, particularly in the tribe Antirrhineae, suggesting directions for future research in this area (Sokornova & Matveeva, 2021).

Chemical Synthesis and Modification

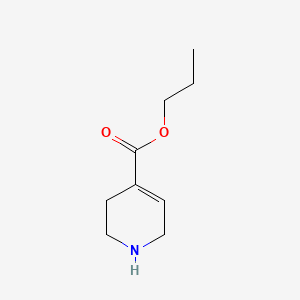

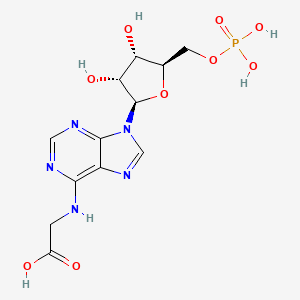

Research on the chemical synthesis and modification of antirrhinoside has been conducted to explore its potential applications. For instance, Bianco et al. (2001) reported the synthesis of derivatives from antirrhinoside for use in the creation of nucleoside analogues (Bianco et al., 2001).

Propriétés

Numéro CAS |

20770-65-4 |

|---|---|

Nom du produit |

Antirrhinoside |

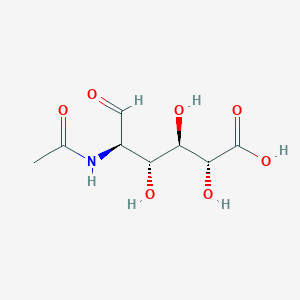

Formule moléculaire |

C15H22O10 |

Poids moléculaire |

362.33 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[[(1S,2R,4S,5R,6S,10S)-5,6-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C15H22O10/c1-14-9-13(22-3-2-15(9,21)10(20)11(14)25-14)24-12-8(19)7(18)6(17)5(4-16)23-12/h2-3,5-13,16-21H,4H2,1H3/t5-,6-,7+,8-,9-,10-,11+,12+,13+,14-,15+/m1/s1 |

Clé InChI |

UBAIOTDKPLIEDD-RNCITLLOSA-N |

SMILES isomérique |

C[C@@]12[C@H]3[C@@H](OC=C[C@]3([C@@H]([C@@H]1O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES |

CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

SMILES canonique |

CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,10-Diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid](/img/structure/B1205633.png)

![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)